molecular formula C11H14O B8683639 4-Ethylindan-1-ol

4-Ethylindan-1-ol

Cat. No.: B8683639
M. Wt: 162.23 g/mol
InChI Key: UCIMZBKZWASBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylindan-1-ol (C₁₁H₁₄O) is a bicyclic secondary alcohol characterized by an indane backbone substituted with an ethyl group at the 4-position and a hydroxyl group at the 1-position. Its molecular weight is 162.23 g/mol, and it typically exhibits a boiling point of approximately 240–245°C (estimated based on analogs). The ethyl group enhances lipophilicity compared to unsubstituted indanols, influencing its solubility in organic solvents like ethanol or diethyl ether .

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

4-ethyl-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C11H14O/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h3-5,11-12H,2,6-7H2,1H3

InChI Key

UCIMZBKZWASBRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCC(C2=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Ethylindan-1-ol with three analogous indanol derivatives, focusing on physicochemical properties, reactivity, and safety profiles.

Compound This compound Indan-1-ol 5-Ethylindan-1-ol 4-Isopropylindan-1-ol
Molecular Formula C₁₁H₁₄O C₉H₁₀O C₁₁H₁₄O C₁₂H₁₆O
Molecular Weight 162.23 g/mol 134.18 g/mol 162.23 g/mol 176.26 g/mol
Boiling Point ~240–245°C (est.) 220–225°C ~245–250°C (est.) ~255–260°C (est.)
Solubility (H₂O) Low (<1 g/L) Low (<1 g/L) Low (<1 g/L) Very low (<0.5 g/L)
Lipophilicity (LogP) ~2.8 (est.) 1.9 ~2.9 (est.) ~3.5
Reactivity Moderate oxidation susceptibility High oxidation susceptibility (due to less steric hindrance) Similar to this compound Lower reactivity (bulky isopropyl group)
Toxicity Limited data; likely low acute toxicity (similar to indanols) LD₅₀ (rat): ~2000 mg/kg No specific data Higher lipophilicity may enhance bioaccumulation
Fire Hazards Combustion releases CO/CO₂; use alcohol-resistant foam Similar combustion products Likely analogous hazards Requires dry chemical extinguishers

Key Findings:

  • Steric Effects : The ethyl group in this compound provides moderate steric shielding compared to 4-Isopropylindan-1-ol, reducing oxidation rates but maintaining reactivity for synthetic applications.
  • Solubility Trends : Lipophilicity increases with alkyl chain length, making this compound less water-soluble than Indan-1-ol but more soluble than its isopropyl analog.
  • Safety Profiles: Firefighting measures for this compound align with general alcohol safety protocols (e.g., alcohol-resistant foam), as seen in structurally related compounds like 5-(Diethylamino)pentan-1-ol .

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